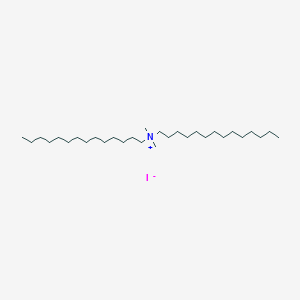
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which allow them to reduce surface tension in liquids and facilitate wetting and penetration. This compound is typically found in a solid or powder form at room temperature and is colorless or white .
Preparation Methods
The synthesis of N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide generally involves the reaction of tetradecylamine with a methylating agent such as methyl iodide. The reaction conditions typically require a well-ventilated laboratory and appropriate personal protective equipment to ensure safety. The reaction can be represented as follows:
Tetradecylamine+Methyl Iodide→N,N-Dimethyl-N-tetradecyltetradecan-1-aminium Iodide
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies for its antimicrobial properties.
Medicine: It serves as an antiseptic and disinfectant in medical applications.
Industry: The compound is employed in industrial processes as a surfactant and emulsifying agent
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is facilitated by the compound’s surfactant properties, which allow it to penetrate and destabilize the membrane structure .
Comparison with Similar Compounds
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium iodide can be compared with other quaternary ammonium compounds such as:
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide: Similar in structure but with a bromide ion instead of an iodide ion.
N,N-Dimethyl-N-tetradecyltetradecan-1-aminium chloride: Similar in structure but with a chloride ion instead of an iodide ion.
The uniqueness of this compound lies in its specific iodide ion, which may impart different solubility and reactivity properties compared to its bromide and chloride counterparts .
Properties
CAS No. |
132828-61-6 |
|---|---|
Molecular Formula |
C30H64IN |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
dimethyl-di(tetradecyl)azanium;iodide |
InChI |
InChI=1S/C30H64N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IWZONGDWRGHTRD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
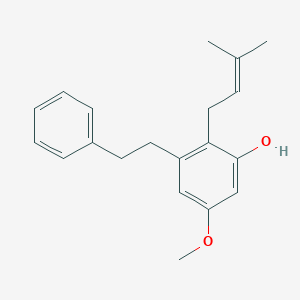
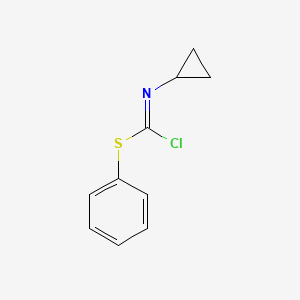

methanone](/img/structure/B14281915.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
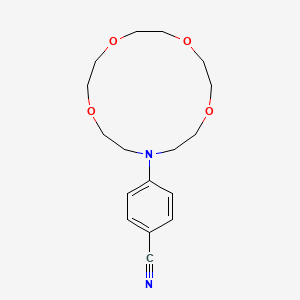

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
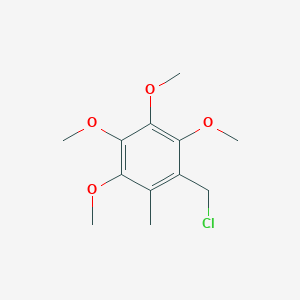
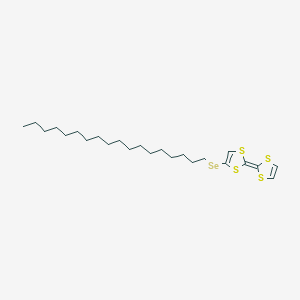
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
